molecular formula C8H8N2O5 B1356642 1-Methoxy-2-methyl-3,5-dinitrobenzene CAS No. 95192-65-7

1-Methoxy-2-methyl-3,5-dinitrobenzene

Cat. No. B1356642
CAS RN: 95192-65-7
M. Wt: 212.16 g/mol
InChI Key: OXQUVCBSDOTICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methyl-3,5-dinitrobenzene is a chemical compound with the molecular weight of 212.16 . It is also known by its IUPAC name, 1-methoxy-2-methyl-3,5-dinitrobenzene .


Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-methyl-3,5-dinitrobenzene is represented by the InChI code 1S/C8H8N2O5/c1-5-7 (10 (13)14)3-6 (9 (11)12)4-8 (5)15-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

Safety And Hazards

1-Methoxy-2-methyl-3,5-dinitrobenzene is a moderate skin irritant . It causes spinal cord demyelination and changes in testicular weight in 90-day dermal studies of rats . It also causes muscle weakness, weight loss, brain and spinal cord demyelination in repeated-dose oral studies of rats .

properties

IUPAC Name

1-methoxy-2-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUVCBSDOTICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541005
Record name 1-Methoxy-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-methyl-3,5-dinitrobenzene

CAS RN

95192-65-7
Record name 1-Methoxy-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.